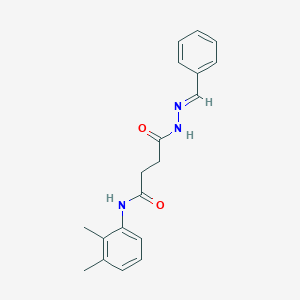![molecular formula C11H10N2O2S B386492 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetic acid CAS No. 166113-77-5](/img/structure/B386492.png)
2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation. According to chromatography data, cyanothioacetamide is initially formed which then undergoes the Knoevenagel condensation with aldehydes. The resulting alkenes are involved in the Stork alkylation with enamine. The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .
Molecular Structure Analysis
The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis . The IR spectrum, ν, cm –1: 2218 (C≡N). 1 H NMR spectrum, δ, ppm (J, Hz): 1.86–2.15 (4Н, m, 2СН 2); 2.75 (4Н, t, J = 7.5, 2СН 2); 3.00 (4Н, t, J = 7.7, 2СН 2); 3.67 (4Н, s, 2SCH 2); 7.38–7.54 (10Н, m, H Ph). 13 C NMR spectrum, δ, ppm: 22.6 (2C); 29.8 (2С); 30.3 (2С); 35.3 (2С); 103.7 (2С); 116.1 (2С); 128.7 (2С); 129.1 (4С); 129.9 (4С); 132.2 (2С); 135.1 (2С); 149.7 (2С); 160.8 (2С); 170.1 (2С) .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Physical And Chemical Properties Analysis
The compound is a yellow powder that fluoresces under UV light . It has a melting point of 218–220°С (EtOH) .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Applications
Mesoionic Compound Reactions : Research by Sych and Gorb (1980) investigated reactions involving the cyclodehydration product of (2-pyridylthio)acetic acid, showcasing its potential as a precursor in synthesizing complex mesoionic structures. Such compounds could serve as intermediates in the synthesis of novel heterocyclic compounds with potential applications in materials science and as pharmacophores in drug discovery (Sych & Gorb, 1980).
Functionalized Pyridines Synthesis : Stark et al. (2013) demonstrated a one-pot synthesis method for 2,4,6-trisubstituted pyridines from similar thioacetic acid derivatives. This highlights the role of such compounds in synthesizing complex molecules that could be pivotal in developing new chemical entities with varied scientific applications (Stark et al., 2013).
Corrosion Inhibition : Bouklah et al. (2005) explored the efficiency of pyridinyl thioacetic acid derivatives in corrosion inhibition, suggesting that similar compounds could find utility in protecting metals against corrosion, especially in acidic environments. This application is crucial for extending the lifespan of metal components in industrial settings (Bouklah et al., 2005).
Metal Complexes and Urease Inhibition : Fang et al. (2019) synthesized dinuclear cobalt and nickel complexes using a mercaptoacetic acid substituted 1,2,4-triazole ligand, demonstrating significant urease inhibitory activities. This suggests potential applications of similar compounds in developing metal-based inhibitors for enzymes like urease, which are relevant in agricultural and medical research to control pests and bacteria (Fang et al., 2019).
Photocleavage and Binding Studies : Ragheb et al. (2022) discussed compounds capable of photocleaving DNA and binding with biomolecules like bovine serum albumin (BSA), indicating the potential use of structurally similar compounds in studying DNA interactions and as tools in biochemistry and molecular biology research (Ragheb et al., 2022).
Eigenschaften
IUPAC Name |
2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c12-5-8-4-7-2-1-3-9(7)13-11(8)16-6-10(14)15/h4H,1-3,6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWUGRYMRCDWMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)SCC(=O)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B386409.png)
![N-(3,4-dimethylphenyl)-4-[2-(4-iodobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B386412.png)
![N-(2,3-dimethylphenyl)-4-[2-(4-iodobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B386413.png)


![4-[2-(3-bromobenzylidene)hydrazino]-N-(2,3-dimethylphenyl)-4-oxobutanamide](/img/structure/B386417.png)
![2-[2-(3,4-dimethoxybenzylidene)hydrazino]-N-(4-methylbenzyl)-2-oxoacetamide](/img/structure/B386418.png)
![3-[(3-Chloro-2-methylanilino)methyl]-5-(2,6-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B386419.png)

![N-(2,3-dimethylphenyl)-4-[2-(3-iodobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B386423.png)
![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(2,3-dimethylphenyl)-2-oxoacetamide](/img/structure/B386426.png)

![4-[2-(3,4-dimethoxybenzylidene)hydrazino]-N-(2,3-dimethylphenyl)-4-oxobutanamide](/img/structure/B386431.png)
![1-{[(2-Bromo-4-methylphenyl)imino]methyl}-2-naphthyl acetate](/img/structure/B386432.png)